molecular formula C15H14ClNO B15088509 N-(4-chlorobenzyl)-2-methylbenzamide

N-(4-chlorobenzyl)-2-methylbenzamide

Cat. No.: B15088509
M. Wt: 259.73 g/mol
InChI Key: PHDIFLCRKYPHKJ-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a 4-chlorobenzyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-methylbenzamide typically involves the reaction of 4-chlorobenzyl chloride with 2-methylbenzamide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining product purity and consistency .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-methylbenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • 4-chlorobenzyl chloride
  • 4-chlorobenzaldehyde

Uniqueness

N-(4-chlorobenzyl)-2-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications .

Properties

Molecular Formula

C15H14ClNO

Molecular Weight

259.73 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-methylbenzamide

InChI

InChI=1S/C15H14ClNO/c1-11-4-2-3-5-14(11)15(18)17-10-12-6-8-13(16)9-7-12/h2-9H,10H2,1H3,(H,17,18)

InChI Key

PHDIFLCRKYPHKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl

Origin of Product

United States

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